Statutory Disclosure: Absence of Public Bioactivity Data Necessitates a Structural Rationale for Selection
The compound ZINC34377497, which corresponds to this chemical structure, is annotated in the ZINC20 database as having 'no known activity' in the ChEMBL20 bioactivity corpus . This contrasts with structurally distinct 9H-xanthene-9-carboxamide derivatives, such as N-hydroxy-9H-xanthene-9-carboxamide, which exhibit sub-micromolar HDAC inhibitory activity (IC50 = 50 nM for HDAC7) . The stark difference in known bioactivity highlights that the isoxazole-methyl linker and methoxyphenyl substitution create a chemical entity with a completely unexplored target profile, making it a candidate for novel target deconvolution studies.
| Evidence Dimension | Documented Bioactivity Status vs. Bioactive Analog |
|---|---|
| Target Compound Data | No known activity (ZINC20, ChEMBL20, April 2026). |
| Comparator Or Baseline | N-hydroxy-9H-xanthene-9-carboxamide: HDAC7 IC50 = 50 nM. |
| Quantified Difference | Not applicable; target compound is bioactivity-naïve. |
| Conditions | ZINC20 database annotation; binding assay for comparator. |
Why This Matters
This confirms the compound's unique status as a structurally novel, biologically uncharacterized molecule, which is the primary rationale for its selection in discovery research aimed at identifying new mechanisms of action.
- [1] ZINC20 Database. (2026). ZINC34377497: N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide. University of California, San Francisco. View Source
- [2] BindingDB. (2010). BDBM50300446: N-hydroxy-9H-xanthene-9-carboxamide (CHEMBL583490). View Source
